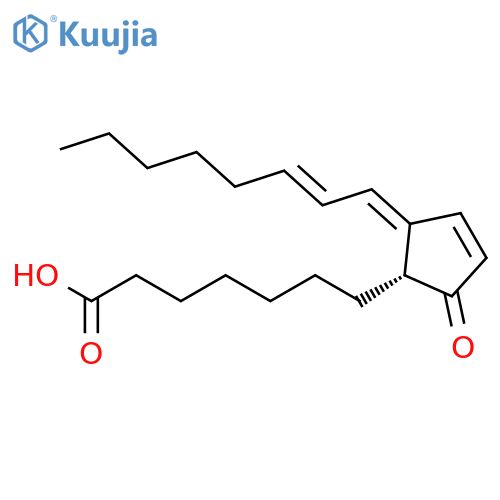

Cas no 573951-20-9 (7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid)

573951-20-9 structure

商品名:7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 化学的及び物理的性質

名前と識別子

-

- 7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid

- 15-deoxy-Δ12,14-Prostaglandin A1

- LDOCIRJMPUHXRM-YUJGFSRTSA-N

- Prosta-10,12,14-trien-1-oic acid, 9-oxo-, (12Z,14E)-

- LMFA03010171

- PD021486

- 9-Oxoprosta-10,12Z,14E-trien-1-oic acid

- HMS3648C13

- SR-01000946196-1

- 15d-Prostaglandin A1

- HY-118101

- 15-Deoxy-

- 573951-20-9

- CHEBI:185661

- 9-oxo-10,12Z,14E-prostatrienoic acid

- 15d-PGA1

- 7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid

- 15-deoxy-Delta12,14-Prostaglandin A1

- 9-oxo-prosta-10,12Z,14E-trienoic acid

- SR-01000946196

- 15-deoxy-Delta12,14-PGA1

- 15-deoxy-.DELTA.12,14-Prostaglandin A1

- currency12,14-prostaglandin A1

- CS-0065196

- SCHEMBL14577816

-

- インチ: InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1

- InChIKey: LDOCIRJMPUHXRM-YUJGFSRTSA-N

- ほほえんだ: CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O

計算された属性

- せいみつぶんしりょう: 318.21949481g/mol

- どういたいしつりょう: 318.21949481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 12

- 複雑さ: 458

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 54.4Ų

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64992-5mg |

15-deoxy-δ12,14-Prostaglandin A1 |

573951-20-9 | 98% | 5mg |

¥7430.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64992-500ug |

15-deoxy-δ12,14-Prostaglandin A1 |

573951-20-9 | 98% | 500ug |

¥1100.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64992-1mg |

15-deoxy-δ12,14-Prostaglandin A1 |

573951-20-9 | 98% | 1mg |

¥1650.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912566-1mg |

15-deoxy-Δ12,14-Prostaglandin A1 (15-deoxy-Δ12,14-PGA1) |

573951-20-9 | 98% | 1mg |

¥2,922.30 | 2022-11-27 | |

| 1PlusChem | 1P00EC1W-1mg |

15-deoxy-Δ12,14-Prostaglandin A1 |

573951-20-9 | ≥95% | 1mg |

$122.00 | 2025-02-27 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-220615A-5 mg |

15-deoxy-D12,14-Prostaglandin A1, |

573951-20-9 | 5mg |

¥4,798.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220615A-5mg |

15-deoxy-D12,14-Prostaglandin A1, |

573951-20-9 | 5mg |

¥4798.00 | 2023-09-05 | ||

| A2B Chem LLC | AG68004-5mg |

15-deoxy-Δ12,14-Prostaglandin A1 |

573951-20-9 | ≥95% | 5mg |

$599.00 | 2024-04-19 | |

| A2B Chem LLC | AG68004-1mg |

15-deoxy-Δ12,14-Prostaglandin A1 |

573951-20-9 | ≥95% | 1mg |

$129.00 | 2024-04-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123857-1mg |

15-deoxy-Δ12,14-Prostaglandin A1,98% |

573951-20-9 | 98% | 1mg |

¥3117 | 2022-11-27 |

7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

573951-20-9 (7-(2-oct-2-enylidene-5-oxocyclopent-3-en-1-yl)heptanoic acid) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量